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molecular formula C10H17NO2 B180631 2-Morpholinocyclohexanone CAS No. 14909-84-3

2-Morpholinocyclohexanone

Cat. No. B180631
M. Wt: 183.25 g/mol
InChI Key: DYFZDKCLKMNRPL-UHFFFAOYSA-N
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Patent
US08008342B2

Procedure details

To a chilled (−70° C.) solution of oxalyl chloride (20 mL, 0.23 mol) in dichloromethane (500 mL) was added dropwise a solution of anhydrous dimethylsulfoxide (34 mL, 0.48 mol) in dichloromethane (50 mL) and the resulting mixture was stirred for 5 min. at a temperature below −60° C. Then a solution of (1R,2R)/(1S,2S)-2-(4-morpholinyl)cyclohexanol (37.05 g, 0.2 mol) in dichloromethane (50 mL) was added dropwise in order to maintain the reaction temperature below −60° C. and the reaction mixture was stirred for 15 min. Triethylamine (140 mL) was added dropwise to the reaction mixture, keeping the reaction temperature below −50° C., and then the reaction mixture was allowed to warm up to room temperature. The reaction mixture was poured into water (600 mL) and the aqueous layer was separated and extracted with dichloromethane (2×500 mL). The combined organic layers were dried over sodium sulfate and the solvent was removed in vacuo. Vacuum distillation yielded 35.1 g (96% yield) of the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
37.05 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N:11]1([C@H:17]2[CH2:22][CH2:21][CH2:20][CH2:19][C@@H:18]2[OH:23])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(N(CC)CC)C>ClCCl.O>[N:11]1([CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][C:18]2=[O:23])[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
37.05 g
Type
reactant
Smiles
N1(CCOCC1)[C@@H]1[C@H](CCCC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min. at a temperature below −60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below −60° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction temperature below −50° C.
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(CCOCC1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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